molecular formula C8H7FO3 B1297651 4-Fluoro-3-methoxybenzoic acid CAS No. 82846-18-2

4-Fluoro-3-methoxybenzoic acid

Cat. No.: B1297651
CAS No.: 82846-18-2
M. Wt: 170.14 g/mol
InChI Key: LWGCZCMLPRMKIZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzoic acid is a fluorinated derivative of benzoic acid It is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the third position on the benzene ring

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methoxybenzoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, the fluoride substituent enables nucleophilic aromatic substitution, which can be utilized in the synthesis of various derivatives. The carboxylic group of this compound is reactive and can form esters and amides, which are important in biochemical pathways. This compound can undergo Fischer esterification, affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Additionally, it can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for further biochemical applications .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels. For example, its derivatives have shown potential in inhibiting specific enzymes involved in Alzheimer’s disease, thereby affecting neuronal cell function and signaling . Furthermore, the compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in studying cellular reactions and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The fluoride substituent on the benzene ring allows for nucleophilic aromatic substitution, which can lead to the formation of various derivatives with different biological activities. The carboxylic group can participate in enzyme inhibition or activation by forming covalent bonds with active site residues. Additionally, the methoxy group can influence the compound’s binding affinity and specificity towards target biomolecules . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects and can be used to study its therapeutic potential. At higher doses, toxic effects such as cellular toxicity and organ damage have been reported. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect its pharmacokinetics and bioavailability, making it an important factor in drug development and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and enzymes, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, the presence of the methoxy group can influence its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s biochemical effects and contribute to its overall cellular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methoxybenzoic acid typically involves the introduction of the fluorine and methoxy groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).

    Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed:

    Nucleophilic Aromatic Substitution: Substituted benzoic acids with various nucleophiles.

    Esterification: Methyl or ethyl esters of this compound.

    Reduction: 4-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

4-Fluoro-3-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs for treating diseases such as Alzheimer’s.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with the positions of the fluorine and methoxy groups reversed.

    4-Fluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-Fluorobenzoic acid: Lacks the methoxy group, making it less versatile in certain reactions.

Uniqueness: 4-Fluoro-3-methoxybenzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various compounds and enhance its reactivity in nucleophilic aromatic substitution reactions.

Properties

IUPAC Name

4-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGCZCMLPRMKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344636
Record name 4-Fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-18-2
Record name 4-Fluoro-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82846-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-3-methoxybenzoic acid methyl ester (2.55 g, 13.85 mmol) (from Example 34a supra) was dissolved in a mixture of tetrahydrofuran (140 mL) and water (70 mL). Lithium hydroxide monohydrate (5.8 g, 138.5 mmol) was added and the mixture was heated at reflux for 3.5 hours. After quenching with 1 N aqueous hydrochloric acid (150 mL), the solution was extracted with dichloromethane. The phases were separated and the organic layer was dried over anhydrous sodium sulfate. Concentration under reduced pressure gave 4-fluoro-3-methoxybenzoic acid as an off-white solid. (Yield 2.26 g, 96%).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
5.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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